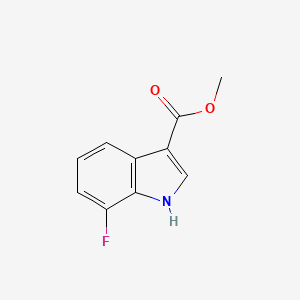

Methyl 7-Fluoroindole-3-carboxylate

Vue d'ensemble

Description

Methyl 7-Fluoroindole-3-carboxylate: is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Mécanisme D'action

Target of Action

Indole derivatives, in general, are known to exhibit high-affinity binding to many receptors , suggesting that Methyl 7-Fluoroindole-3-carboxylate may interact with multiple targets.

Mode of Action

It’s worth noting that 7-fluoroindole, a related compound, has been identified as an antivirulence compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic pseudomonas aeruginosa cells .

Biochemical Pathways

Indole derivatives have been reported to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Related compounds such as 7-fluoroindole have been shown to inhibit biofilm formation and reduce the production of quorum-sensing-regulated virulence factors .

Analyse Biochimique

Biochemical Properties

Methyl 7-Fluoroindole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential for various biochemical reactions

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole is involved in the bioconversion of tryptophan , suggesting that this compound may also be involved in tryptophan metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoroindole-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoroindole, which can be obtained through various methods, including the halogenation of indole.

Carboxylation: The 7-fluoroindole undergoes carboxylation at the 3rd position using carbon dioxide or other carboxylating agents under specific conditions.

Esterification: The resulting 7-fluoroindole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 7-Fluoroindole-3-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 7-Fluoroindole-3-carboxylate is investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against several diseases.

- Anticancer Activity : Research indicates that derivatives of fluoroindoles exhibit cytotoxic effects on cancer cells. This compound has shown promise in preclinical studies targeting specific cancer pathways .

- Antiviral Properties : The compound's ability to modulate biological pathways suggests potential antiviral activities, particularly against RNA viruses. Studies are ongoing to evaluate its efficacy in inhibiting viral replication .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecular structures.

- Building Block for Complex Molecules : Its reactivity allows chemists to use it in various coupling reactions and transformations, facilitating the creation of new compounds with desired properties .

- Study of Reaction Mechanisms : The compound is often used in mechanistic studies to understand the behavior of indole derivatives in chemical reactions, providing insights into reaction pathways and kinetics .

Material Science

This compound is also being explored for applications in material science.

- Polymer Science : Its incorporation into polymer matrices may enhance the thermal and mechanical properties of materials, making it valuable in developing advanced materials for industrial applications .

- Nanotechnology : Research is underway to utilize this compound in the development of nanostructured materials, potentially leading to innovations in drug delivery systems and biosensors .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for anticancer drug development.

Case Study 2: Antiviral Research

In a collaborative study between several universities, this compound was tested against influenza virus strains. The compound showed significant inhibition of viral replication at low micromolar concentrations, warranting further investigation into its mechanism of action and therapeutic potential.

Comparaison Avec Des Composés Similaires

Methyl 7-Chloroindole-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Methyl 7-Bromoindole-3-carboxylate: Contains a bromine atom at the 7th position.

Methyl 7-Iodoindole-3-carboxylate: Features an iodine atom at the 7th position.

Uniqueness: Methyl 7-Fluoroindole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

Methyl 7-Fluoroindole-3-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, activity profiles, and relevant case studies, supported by data tables and findings from various studies.

Overview of Biological Activities

Indole derivatives are known for their broad spectrum of biological activities, including:

- Antiviral

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

This compound exhibits significant potential in these areas, primarily due to its structural characteristics and the presence of the fluorine atom, which enhances its reactivity and interaction with biological targets.

Target Interactions

This compound interacts with various receptors and enzymes, contributing to its biological effects. The compound's fluorinated structure may enhance binding affinity and selectivity towards these targets.

Mode of Action

Research indicates that related compounds like 7-fluoroindole act as antivirulence agents. They inhibit biofilm formation and reduce the production of virulence factors in pathogens such as Pseudomonas aeruginosa, without affecting the growth of planktonic cells. This suggests a targeted approach to managing infections by disrupting pathogenic processes rather than outright killing the bacteria .

Biological Activity Data Table

Case Studies

- Antiviral Activity Against Influenza : A study evaluated 7-fluoro-substituted indoles as potential inhibitors of influenza viruses. This compound showed promising results in inhibiting viral replication through binding to viral proteins, demonstrating its potential as a therapeutic agent against influenza infections .

- Antibacterial Properties : Another investigation highlighted the effectiveness of 7-fluoroindole derivatives in preventing biofilm formation in Pseudomonas aeruginosa. This study found that these compounds significantly reduced the production of quorum-sensing-regulated virulence factors, indicating their potential for treating chronic infections without promoting antibiotic resistance .

- Cytotoxic Effects in Cancer Research : In tests against various cancer cell lines, including MCF-7 (breast cancer), this compound demonstrated cytotoxic activity, suggesting its possible application in cancer therapeutics. The compound's ability to induce apoptosis in cancer cells was linked to its structural properties .

Propriétés

IUPAC Name |

methyl 7-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNZFBRVWUXGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281147 | |

| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-78-3 | |

| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.